molecular formula C12H20N2O B13294673 1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one

1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one

Cat. No.: B13294673
M. Wt: 208.30 g/mol
InChI Key: BWPLBHOXCSNNQV-UHFFFAOYSA-N
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Description

1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is a chemical compound with a unique structure that includes a pyrazole ring substituted with tert-butyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one typically involves the reaction of 3-tert-butyl-1-(propan-2-yl)-1H-pyrazole with ethanoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-tert-Butyl-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

1-(5-tert-butyl-2-propan-2-ylpyrazol-3-yl)ethanone

InChI

InChI=1S/C12H20N2O/c1-8(2)14-10(9(3)15)7-11(13-14)12(4,5)6/h7-8H,1-6H3

InChI Key

BWPLBHOXCSNNQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C(C)(C)C)C(=O)C

Origin of Product

United States

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